molecular formula C16H24N2O4 B6148148 ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate CAS No. 198152-62-4

ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

Cat. No. B6148148
CAS RN: 198152-62-4
M. Wt: 308.4
InChI Key:
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Description

Ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate (also known as ethyl 4-aminobenzoate or ethyl p-aminobenzoate) is an organic compound with a molecular formula of C14H21NO4. This compound is used in a variety of scientific research applications, including synthesis, drug development, and biochemical and physiological studies. In

Scientific Research Applications

Ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is used in a variety of scientific research applications. It can be used as a starting material in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It can also be used as a reagent in organic reactions. Additionally, it has been used in biochemical and physiological studies, such as the study of enzyme inhibition and drug metabolism.

Mechanism of Action

The mechanism of action of ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450. Additionally, it may act as a substrate for certain enzymes, such as cytochrome P450, which can lead to the formation of reactive metabolites.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate are not fully understood. However, it is believed to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to changes in drug metabolism and other biochemical processes. Additionally, it may act as a substrate for certain enzymes, leading to the formation of reactive metabolites which can have a variety of physiological effects.

Advantages and Limitations for Lab Experiments

The use of ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate in lab experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used as a starting material in the synthesis of various compounds. Additionally, it can be used as a reagent in organic reactions, and it can be used in biochemical and physiological studies. However, there are some limitations to using this compound in lab experiments. It is not very soluble in water, and it can be difficult to remove from a reaction mixture. Additionally, it is not very stable and can decompose over time.

Future Directions

There are several potential future directions for the use of ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate. It may be useful in the development of new pharmaceuticals and agrochemicals, as well as in the development of new methods for drug metabolism and enzyme inhibition. Additionally, it may be useful in the study of biochemical and physiological processes, such as the study of metabolic pathways and drug-drug interactions. Finally, it may be useful in the development of new organic reactions and synthetic methods.

Synthesis Methods

Ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is typically synthesized via a condensation reaction between 4-aminobenzoic acid and ethyl tert-butylcarbamate. This reaction is catalyzed by an acid, such as hydrochloric acid, and is conducted in an organic solvent, such as ethanol. The product of this reaction is a white solid which can be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves the protection of the amine group, followed by the coupling of the protected amine with the carboxylic acid. The resulting amide is then deprotected to yield the final product.", "Starting Materials": [ "4-aminophenylacetic acid", "tert-butyl chloroformate", "ethyl 3-aminopropanoate", "triethylamine", "dichloromethane", "diisopropylethylamine", "ethyl acetate", "sodium bicarbonate", "brine" ], "Reaction": [ "Protection of the amine group of 4-aminophenylacetic acid with tert-butyl chloroformate and triethylamine in dichloromethane to yield N-tert-butoxycarbonyl-4-aminophenylacetic acid", "Coupling of N-tert-butoxycarbonyl-4-aminophenylacetic acid with ethyl 3-aminopropanoate using diisopropylethylamine as a catalyst in ethyl acetate to yield ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate", "Deprotection of the amine group using sodium bicarbonate in water to yield ethyl 3-(4-aminophenyl)propanoate", "Acidification of the reaction mixture with hydrochloric acid and extraction with ethyl acetate", "Washing of the organic layer with brine and drying over anhydrous sodium sulfate", "Evaporation of the solvent to yield the final product, ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate" ] }

CAS RN

198152-62-4

Product Name

ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

Molecular Formula

C16H24N2O4

Molecular Weight

308.4

Purity

95

Origin of Product

United States

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